
Sulfonium, perchlorate
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Overview
Description
Sulfonium, perchlorate is a useful research compound. Its molecular formula is C8H11ClO4S and its molecular weight is 238.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
Sulfonium perchlorates are utilized in organic synthesis, particularly in metal-catalyzed reactions. They serve as excellent precursors for the generation of sulfonium ions, which can facilitate various transformations in organic chemistry. For instance, sulfonium perchlorates can be employed in nucleophilic substitution reactions and as intermediates in the synthesis of complex organic molecules .
Table 1: Key Characteristics of Sulfonium Perchlorates in Synthesis
Property | Description |
---|---|
Solubility | Soluble in organic solvents |
Reactivity | High reactivity due to sulfonium ion formation |
Stability | Stable under ambient conditions |
Applications | Organic synthesis, catalysis |
Environmental Applications
Sulfonium perchlorate has shown promise in environmental remediation, particularly in mitigating sulfide biogenesis in oil reservoirs. Research indicates that perchlorate can effectively inhibit sulfate-reducing bacteria, which are responsible for souring in oil fields. This inhibition is crucial for maintaining oil quality and reducing operational costs associated with souring .
Case Study: Inhibition of Sulfide Production
A study conducted using glass columns packed with pre-soured marine sediment demonstrated that the application of perchlorate significantly reduced sulfide production compared to untreated controls. The results indicated that perchlorate acts as a potent inhibitor of sulfate reduction, providing a more effective solution than traditional nitrate treatments .
Electrochemical Applications
In electrochemistry, sulfonium perchlorates are explored as potential electrolytes for lithium-ion batteries. Their ability to stabilize lithium ions enhances the performance and longevity of batteries used in various applications, including portable electronics and electric vehicles. The unique properties of perchlorate ions contribute to improved ionic conductivity and electrochemical stability .
Table 2: Performance Metrics of Sulfonium Perchlorate in Batteries
Metric | Value |
---|---|
Ionic Conductivity | High |
Thermal Stability | Excellent |
Voltage Range | Wide |
Application | Lithium-ion batteries |
Pharmaceutical Applications
In pharmaceuticals, compounds containing sulfonium ions have been investigated for their potential use as therapeutic agents. Specifically, sulfonium perchlorate derivatives have been studied for their effects on thyroid function, particularly in treating hyperthyroidism by inhibiting thyroid hormone synthesis .
Case Study: Therapeutic Use in Hyperthyroidism
Research involving potassium perchlorate demonstrated its effectiveness in restoring euthyroidism in patients with hypothyroidism. The mechanism involves competitive inhibition at the thyroid gland level, showcasing the therapeutic potential of sulfonium perchlorates in endocrine disorders .
Chemical Reactions Analysis
Formation of Diacylmethylids via Acylation and Alkylation
Sulfonium perchlorate reacts with acylating and alkylating agents to form diacylmethylids and substituted sulfonium derivatives:
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Reaction with benzoic anhydride or acetic anhydride yields (−)-ethylmethylsulfonium diacylmethylids (e.g., (−)-5 and (−)-6) .
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Treatment with phenyl isocyanate produces (−)-ethylmethylsulfonium carbamoylmethylid ((−)-8) .
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Reaction with dimethyl sulfate in acetone generates (Z)-(+)-ethylmethyl-α-methoxy-β-styrylsulfonium methyl sulfate ((+)-10) .
Table 1: Racemization Kinetics of Sulfonium Ylids and Salts
Key Observations:
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Oxirane rings in PPVO exhibit high reactivity due to ring strain.
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The trans configuration is confirmed by ¹H NMR (peak at 4.12 ppm) and ¹³C NMR (peak at 62.7 ppm) .
Ring-Opening Reactions of Oxirane Polymers
PPVO derivatives undergo nucleophilic ring-opening reactions, enabling post-polymerization modifications:
Table 2: Oxirane Ring-Opening Reactions of PPVO
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LiAlH₄ reduction cleaves oxirane rings completely, yielding hydroxyl-terminated polymers (Tg = 81°C) .
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n-Octylamine introduces alkylamine side chains, reducing Tg to 56°C .
Resolution and Stereochemical Stability
Sulfonium perchlorate facilitates chiral resolution and exhibits stereochemical stability under controlled conditions:
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Resolution of (±)-10 : Conversion to dibenzoyl tartrate (DBT) salts followed by perchlorate precipitation yields enantiopure (+)-13 and (−)-13 .
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Racemization mechanism : Proceeds via pyramidal inversion at sulfur, with activation energies influenced by substituents .
Reactivity in Dynamic Systems
In column studies simulating oil reservoirs, sulfonium perchlorate inhibits sulfidogenesis by:
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Direct inhibition of sulfate-reducing microbial enzymes.
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Indirect suppression via energetically favorable perchlorate reduction pathways .
Sulfonium perchlorate’s versatility in organic synthesis, polymer chemistry, and environmental applications underscores its importance. Its reactions are governed by stereoelectronic factors and solvent effects, enabling precise control over product stereochemistry and functionality.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for sulfonium perchlorate salts, and how do reaction conditions influence yield?
Sulfonium perchlorates are typically synthesized via reactions between cation radicals (e.g., phenothiazine derivatives) and ketones in polar solvents like acetonitrile. For example, 10-methylphenothiazine cation radical perchlorate reacts with ketones (e.g., cyclopentanone) to form α-substituted ketoalkyl sulfonium perchlorates. Key variables include solvent choice (acetonitrile vs. ketone as solvent), reaction time (days to weeks), and temperature. Yields range from 40–70%, with slower reactions requiring excess ketone to drive completion .
Q. What spectroscopic and crystallographic methods are recommended for characterizing sulfonium perchlorate derivatives?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns and ylide formation after base treatment.
- Raman spectroscopy : Identifies perchlorate (ClO4<sup>−</sup>) vibrational modes (~930 cm<sup>−1</sup>) and sulfonium cation bonding .
- X-ray diffraction : Resolves crystal structure and anion-cation interactions. For example, tetramethylammonium perchlorate exhibits ionic packing with Cl-O bond lengths of 1.42–1.49 Å .
Q. How does the stability of sulfonium perchlorate salts vary under different storage conditions?
Sulfonium perchlorates are hygroscopic and decompose under prolonged heat (>100°C) or UV exposure. Storage in anhydrous, dark environments at −20°C is advised. Decomposition pathways include ClO4<sup>−</sup> reduction to chloride and sulfonium cation oxidation, detected via TGA-DSC and mass spectrometry .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of sulfonium perchlorate formation in ketone reactions?
The reaction proceeds via radical coupling, where the ketone’s α-carbon binds to the sulfur atom in the cation radical. Steric and electronic factors dictate regioselectivity: electron-deficient ketones (e.g., acetophenone) favor para-substitution, while bulky ketones (e.g., methyl isopropyl ketone) show reduced reactivity. Computational studies (DFT) reveal transition-state energy barriers correlate with experimental yields .
Q. How can computational chemistry optimize sulfonium perchlorate synthesis and predict reactivity?
- DFT simulations : Model transition states to predict reaction feasibility and regioselectivity.
- Molecular dynamics : Assess solvent effects (e.g., acetonitrile polarity stabilizes intermediates).
- Software tools : Gaussian, ORCA, or VASP for electronic structure analysis; chemical databases (SciFinder) validate predicted pathways .
Q. What advanced analytical techniques resolve contradictions in perchlorate quantification during environmental sampling?
Conflicting data often arise from matrix interference (e.g., organic matter). Methodological solutions include:
- Ion chromatography with suppressed conductivity detection : Lowers detection limits to 0.05 µg/L.
- Isotope dilution mass spectrometry (IDMS) : Corrects for recovery losses in plant/soil samples .
Q. Methodological Recommendations
- Experimental design : Use factorial design to optimize solvent, temperature, and stoichiometry (e.g., 2<sup>3</sup> designs) .
- Contradiction analysis : Cross-validate environmental perchlorate data with IDMS and ion chromatography .
- Safety protocols : Handle perchlorates in fume hoods with blast shields due to explosive risks .
Properties
CAS No. |
29898-80-4 |
---|---|
Molecular Formula |
C8H11ClO4S |
Molecular Weight |
238.69 g/mol |
IUPAC Name |
dimethyl(phenyl)sulfanium;perchlorate |
InChI |
InChI=1S/C8H11S.ClHO4/c1-9(2)8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
OQIVQORXNHKDRL-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)C1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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